molecular formula C11H13NO2 B128989 Allyl 2-amino-6-methylbenzoate CAS No. 145218-92-4

Allyl 2-amino-6-methylbenzoate

Cat. No. B128989
M. Wt: 191.23 g/mol
InChI Key: PTVLPBGNAKAOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 2-amino-6-methylbenzoate is a chemical compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in the synthesis of other chemical compounds due to its unique properties. In

Mechanism Of Action

The mechanism of action of allyl 2-amino-6-methylbenzoate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction is believed to be responsible for the biological activity of the compounds synthesized from allyl 2-amino-6-methylbenzoate.

Biochemical And Physiological Effects

The biochemical and physiological effects of allyl 2-amino-6-methylbenzoate are not well studied. However, the compounds synthesized from this compound have been found to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. These activities are believed to be due to the covalent bonds formed between the synthesized compounds and their biological targets.

Advantages And Limitations For Lab Experiments

Allyl 2-amino-6-methylbenzoate has several advantages and limitations for lab experiments. One advantage is its ability to easily react with electrophiles to form covalent bonds. This property makes it a useful compound in the synthesis of other compounds with biological activities. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving allyl 2-amino-6-methylbenzoate. One direction is the synthesis of new compounds with biological activities using this compound as a starting material. Another direction is the study of the mechanism of action of the compounds synthesized from allyl 2-amino-6-methylbenzoate. Additionally, the development of new synthesis methods for allyl 2-amino-6-methylbenzoate and its derivatives could lead to the discovery of new compounds with unique biological activities.
Conclusion
In conclusion, allyl 2-amino-6-methylbenzoate is a useful compound in scientific research due to its unique properties. It is commonly used in the synthesis of other compounds with biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Its mechanism of action and biochemical and physiological effects are not well understood, but the compounds synthesized from it have been found to have various biological activities. While it has advantages and limitations for lab experiments, there are several future directions for research involving this compound that could lead to the discovery of new compounds with unique biological activities.

Scientific Research Applications

Allyl 2-amino-6-methylbenzoate has several scientific research applications. It is commonly used in the synthesis of other chemical compounds such as benzoxazoles and benzimidazoles. These compounds have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. Allyl 2-amino-6-methylbenzoate is also used in the synthesis of dyes and pigments.

properties

CAS RN

145218-92-4

Product Name

Allyl 2-amino-6-methylbenzoate

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

prop-2-enyl 2-amino-6-methylbenzoate

InChI

InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3

InChI Key

PTVLPBGNAKAOAL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N)C(=O)OCC=C

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)OCC=C

synonyms

Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The above nitro compound was reduced by the method described in example 6, for the reduction of allyl 2-methyl-6-nitrobenzoate, to give allyl 2-amino-6-methylbenzoate.
Name
nitro
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Stannous chloride dihydrate (15.3 g, 67.8 mM) was suspended in methanol (25 ml), and a solution of allyl 2-methyl-6-nitrobenzoate (3.0 g, 13.6 mM) in methanol (5 ml) was added. The mixture was heated at reflux for 1 hour, cooled, and solvent removed. The residue was treated with ethyl acetate (100 ml), made basic with 880 ammonia and diluted with water (50 ml). The organic layer was decanted from the slurry of tin salts, which was extracted with two further portions of ethyl acetate. The combined organic extracts were washed with dilute ammonia, water, brine, and dried over MgSO4, to give allyl 2-amino-6-methylbenzoate as an oil (1.94 g, 75%).
[Compound]
Name
Stannous chloride dihydrate
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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